![molecular formula C8H18ClNO2 B612985 (S)-tert-Butyl 2-aminobutanoate hydrochloride CAS No. 53956-05-1](/img/structure/B612985.png)
(S)-tert-Butyl 2-aminobutanoate hydrochloride
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Description
-(S)-tert-Butyl 2-aminobutanoate hydrochloride, also known as SABH, is an organic compound belonging to the class of acyclic tertiary amines. It is a colorless, water-soluble solid with a molecular weight of 205.6 g/mol. SABH is used as a reagent in organic synthesis and as a catalyst in various biochemical processes.
Scientific Research Applications
Asymmetric Synthesis and Chiral Building Blocks
(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a precursor in the asymmetric synthesis of complex molecules. For example, it is used in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, important chiral building blocks for the development of pharmaceuticals and biologically active compounds. This process involves conjugate addition and amination reactions, demonstrating the compound's versatility as a chiral synthon (Bunnage et al., 2003).
Multifunctional Dendrimers
The compound also plays a crucial role in the design and synthesis of multifunctional dendrimers. Through the preparation of C-branched monomers, which are integral to constructing dendrimers with varied functionalities, (S)-tert-Butyl 2-aminobutanoate hydrochloride contributes to advancements in materials science, offering potential applications in drug delivery, catalysis, and nanotechnology (Newkome et al., 2003).
Biodegradable Polycarbonates
Research into environmentally benign materials has leveraged (S)-tert-Butyl 2-aminobutanoate hydrochloride in the synthesis of degradable polycarbonates. These materials are derived from dihydroxybutyric acid and carbon dioxide, highlighting the compound's application in creating biocompatible polymers that could be used in biomedical engineering and sustainable materials development (Tsai et al., 2016).
Advanced Organic Syntheses
In organic chemistry, (S)-tert-Butyl 2-aminobutanoate hydrochloride is involved in reactions that yield new trifluoromethylated furan derivatives, indicating its utility in introducing fluorine into organic molecules. These fluorinated compounds have applications in pharmaceuticals, agrochemicals, and materials science, underscoring the compound's importance in the development of organofluorine chemistry (Mosslemin et al., 2004).
properties
IUPAC Name |
tert-butyl (2S)-2-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705506 |
Source
|
Record name | tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-aminobutanoate hydrochloride | |
CAS RN |
53956-05-1 |
Source
|
Record name | tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-aminobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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